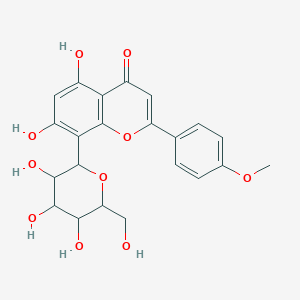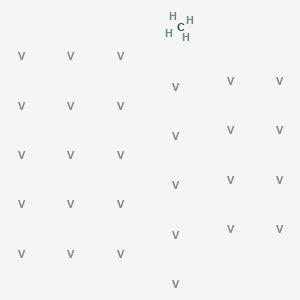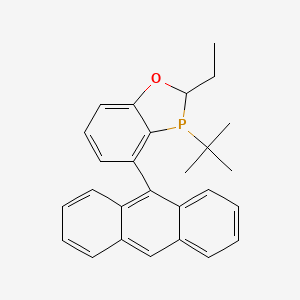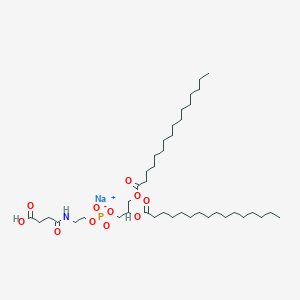![molecular formula C10H11N4Na2O8P B13392581 disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate](/img/structure/B13392581.png)
disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 5’-inosinate is a compound widely used in the food industry as a flavor enhancer. It is the disodium salt of inosinic acid and is known for its ability to provide the umami taste, often in synergy with monosodium glutamate (MSG) . This compound is commonly found in various processed foods such as instant noodles, potato chips, and snacks .
准备方法
Synthetic Routes and Reaction Conditions: Disodium 5’-inosinate can be synthesized through the fermentation of sugars using bacterial strains. The fermentation process involves the conversion of a carbon source, such as sugar, into inosine. This inosine is then reacted with phosphoryl chloride to produce inosinic acid, which is subsequently neutralized to obtain disodium 5’-inosinate .
Industrial Production Methods: Industrial production of disodium 5’-inosinate often involves the crystallization process. This method includes several steps: separating and removing the fungal body from the fermentation liquid, condensing the liquid, adjusting the pH, warming the liquid to dissolve pre-crystallized disodium 5’-inosinate, cooling the liquid, and finally adding a hydrophilic organic solvent to crystallize the compound .
化学反应分析
Types of Reactions: Disodium 5’-inosinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions:
Oxidation: Inosine can be oxidized to produce inosinic acid using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert inosinic acid back to inosine using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like phosphoryl chloride.
Major Products: The major products formed from these reactions include inosinic acid, inosine, and various derivatives used in food and pharmaceutical industries .
科学研究应用
Disodium 5’-inosinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, it serves as a nucleotide source and is involved in studies related to nucleic acid metabolism.
Medicine: Disodium 5’-inosinate is used in the development of pharmaceuticals, particularly in formulations that require flavor enhancement.
Industry: It is extensively used in the food industry as a flavor enhancer, contributing to the umami taste in processed foods
作用机制
Disodium 5’-inosinate is often compared with other flavor enhancers such as disodium guanylate and monosodium glutamate:
Disodium Guanylate: Similar to disodium 5’-inosinate, disodium guanylate is used as a flavor enhancer and works synergistically with MSG to provide the umami taste.
Monosodium Glutamate: MSG is another widely used flavor enhancer that provides the umami taste.
Uniqueness: Disodium 5’-inosinate is unique in its ability to significantly enhance the umami taste when used in combination with other flavor enhancers. Its effectiveness in lower concentrations compared to other compounds makes it a valuable additive in the food industry .
相似化合物的比较
- Disodium Guanylate
- Monosodium Glutamate
- Disodium 5’-ribonucleotides
属性
分子式 |
C10H11N4Na2O8P |
|---|---|
分子量 |
392.17 g/mol |
IUPAC 名称 |
disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2 |
InChI 键 |
AANLCWYVVNBGEE-UHFFFAOYSA-L |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-22-Carboxy-1-[(2,5-dioxopyrrolidin-1-yl)oxy]-1,10,19,24-tetraoxo-3,6,12,15-tetraoxa-9,18,23-triazahentetracontan-41-oic Acid](/img/structure/B13392502.png)

![Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13392525.png)
![2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid](/img/structure/B13392528.png)
![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13392536.png)
![(1S,2R,6R,8R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0(2),]dodecane](/img/structure/B13392542.png)
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13392546.png)

![2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392554.png)

![Naphtho[1,2-d]thiazole-2(1H)-thione](/img/structure/B13392564.png)

![(S)-N-((R)-1-(Benzo[d][1,3]dioxol-5-yl)butyl)-3,3-diethyl-2-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4-oxoazetidine-1-carboxamide](/img/structure/B13392590.png)
